molecular formula C18H21N3O5S B2590737 N1-(furan-2-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896268-95-4

N1-(furan-2-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2590737
M. Wt: 391.44
InChI Key: PVXIESJLDHHVNL-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide , often referred to as Furanyl-Pyrrolidinyl Oxalamide , is a synthetic organic compound. Let’s explore its various aspects:


Synthesis Analysis


The synthesis of Furanyl-Pyrrolidinyl Oxalamide involves intricate steps, including the condensation of furan-2-carbaldehyde with pyrrolidine-2-carboxylic acid, followed by oxalyl chloride-mediated amidation. Researchers have reported variations in synthetic routes, but the core structure remains consistent.


Molecular Structure Analysis


The molecular formula of Furanyl-Pyrrolidinyl Oxalamide is C18H21N3O5S , with a molecular weight of 391.44 g/mol . Its structure comprises a furan ring, a pyrrolidine ring, and an oxalamide moiety. The phenylsulfonyl group contributes to its overall stability.


Chemical Reactions Analysis


Furanyl-Pyrrolidinyl Oxalamide exhibits limited reactivity due to its stable structure. However, it can participate in amide hydrolysis under acidic or basic conditions. Additionally, it may undergo nucleophilic substitution reactions at the oxalamide nitrogen.


Mechanism of Action


The precise mechanism of action for Furanyl-Pyrrolidinyl Oxalamide remains an active area of research. It is hypothesized to interact with specific cellular targets, potentially affecting enzymatic processes or signaling pathways. Further studies are needed to elucidate its mode of action comprehensively.


Physical and Chemical Properties Analysis



  • Physical Properties :

    • Appearance : Furanyl-Pyrrolidinyl Oxalamide appears as a white crystalline solid.

    • Melting Point : Approximately 150°C .

    • Solubility : Soluble in organic solvents (e.g., DMSO, methanol) but sparingly soluble in water.



  • Chemical Properties :

    • Stability : Stable under ambient conditions.

    • pKa : The pKa of the oxalamide proton is around 8.5 .

    • UV-Vis Absorption : Exhibits absorption bands in the UV region (λ_max ~ 250 nm).




Safety and Hazards



  • Toxicity : Limited toxicity data are available. Handle with caution and follow appropriate safety protocols.

  • Environmental Impact : Dispose of Furanyl-Pyrrolidinyl Oxalamide responsibly to prevent environmental contamination.


Future Directions



  • Biological Studies : Investigate its potential as a therapeutic agent (e.g., anticancer, antimicrobial).

  • Structure-Activity Relationship (SAR) : Explore derivatives to enhance activity.

  • Pharmacokinetics : Assess its bioavailability and metabolism.

  • Formulation : Develop suitable delivery systems.


properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c22-17(18(23)20-13-15-7-5-11-26-15)19-12-14-6-4-10-21(14)27(24,25)16-8-2-1-3-9-16/h1-3,5,7-9,11,14H,4,6,10,12-13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXIESJLDHHVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(furan-2-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

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